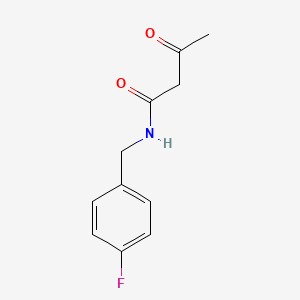

N-(4-Fluorobenzyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-8(14)6-11(15)13-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWOJMGFAXNTEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354891 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116475-94-6 | |

| Record name | N-(4-FLUOROBENZYL)-3-OXOBUTANAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Fluorobenzyl)-3-oxobutanamide, a valuable intermediate in the development of various chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delves into the primary synthetic pathways, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol. Emphasis is placed on the rationale behind procedural choices to ensure reproducibility and high-yield synthesis. All claims and protocols are substantiated with citations to authoritative sources.

Introduction and Significance

This compound is a member of the acetoacetamide family, characterized by a β-ketoamide functional group. The presence of the fluorobenzyl moiety can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block in medicinal chemistry. The 3-oxobutanamide scaffold is a versatile precursor for the synthesis of various heterocyclic compounds and other complex organic molecules.

The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability. Therefore, a robust and well-understood synthetic route to this compound is of considerable interest to the scientific community.

Strategic Synthesis Pathways

The synthesis of N-aryl- and N-alkyl-3-oxobutanamides is predominantly achieved through two primary pathways: the condensation of an amine with a β-keto ester or the acetoacetylation of an amine using diketene.

Pathway A: Condensation with Ethyl Acetoacetate

This classical approach involves the reaction of an amine, in this case, 4-fluorobenzylamine, with a β-keto ester such as ethyl acetoacetate. The reaction typically requires elevated temperatures to drive the condensation and facilitate the elimination of ethanol.

-

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of an ethanol molecule to form the stable amide bond. While effective, this method can require prolonged reaction times and high temperatures, which may lead to side product formation.

Pathway B: Acetoacetylation with Diketene

A more contemporary and often more efficient method involves the reaction of 4-fluorobenzylamine with diketene. Diketene is a highly reactive and versatile reagent for acetoacetylation.[1]

-

Mechanism: The synthesis of this compound is most efficiently achieved through the acetoacetylation of 4-fluorobenzylamine using diketene. This reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 4-fluorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the strained four-membered ring to form an enolate intermediate. Subsequent proton transfer results in the final this compound product. This pathway is often preferred due to its high efficiency and typically milder reaction conditions compared to condensation with β-keto esters.

The diketene-based approach is generally favored for its high yields and often milder reaction conditions, making it a more "green" and industrially scalable option.

Physicochemical Properties

A summary of the key physicochemical properties of the starting materials and the final product is provided below for easy reference.

| Property | 4-Fluorobenzylamine | Diketene | This compound |

| CAS Number | 140-75-0 | 674-82-8 | 116475-94-6[2] |

| Molecular Formula | C₇H₈FN | C₄H₄O₂ | C₁₁H₁₂FNO₂[2] |

| Molecular Weight | 125.14 g/mol | 84.07 g/mol | 209.22 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Solid (Predicted) |

| Boiling Point | ~183 °C | ~127 °C | Not available |

| Density | ~1.095 g/cm³ | ~1.09 g/cm³ | Not available |

Detailed Experimental Protocol: Synthesis via Diketene

This section provides a step-by-step methodology for the synthesis of this compound from 4-fluorobenzylamine and diketene. This protocol is designed to be self-validating and is based on established chemical principles for acetoacetylation reactions.

Materials and Reagents

-

4-Fluorobenzylamine (C₇H₈FN, MW: 125.14 g/mol )

-

Diketene (C₄H₄O₂, MW: 84.07 g/mol )

-

Toluene (or other suitable inert solvent like ethyl acetate)

-

Hexane (for precipitation/crystallization)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 12.5 g (0.1 mol) of 4-fluorobenzylamine in 100 mL of anhydrous toluene.

-

Addition of Diketene: Begin stirring the solution and cool the flask in an ice bath to 0-5 °C. Slowly add 8.4 g (0.1 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

-

Product Isolation: Once the reaction is complete (indicated by the consumption of the starting amine), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: To the resulting crude oil or solid, add 50 mL of hexane and stir vigorously to induce precipitation or crystallization of the product.

-

Filtration and Drying: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold hexane. Dry the product under vacuum to a constant weight.

Expected Yield and Characterization

-

Yield: The expected yield of this compound is typically in the range of 85-95%.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing the Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic acyl substitution mechanism for the reaction of 4-fluorobenzylamine with diketene.

Caption: Mechanism of acetoacetylation of 4-fluorobenzylamine with diketene.

Safety Considerations

-

4-Fluorobenzylamine: Corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diketene: Highly reactive, flammable, and toxic. It should be handled in a well-ventilated fume hood, and care should be taken to avoid contact with skin and eyes.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in organic and medicinal chemistry. The acetoacetylation of 4-fluorobenzylamine with diketene offers a high-yielding and efficient pathway. This guide provides a robust and detailed protocol, underpinned by a clear understanding of the reaction mechanism, to enable researchers to confidently synthesize this valuable compound for further applications.

References

-

Appchem (n.d.). This compound. Retrieved from [Link]

-

Wikipedia (2023, December 1). Diketene. Retrieved from [Link]

Sources

A Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide (CAS 116475-94-6): Properties, Synthesis, and Potential Applications

Abstract: This document provides a comprehensive technical overview of N-(4-Fluorobenzyl)-3-oxobutanamide (CAS No. 116475-94-6), a fluorinated organic compound positioned as a valuable building block in synthetic and medicinal chemistry. While specific application data for this molecule is sparse, its structural components—a reactive β-ketoamide system and a metabolically relevant 4-fluorobenzyl moiety—suggest significant potential. This guide synthesizes available data with established chemical principles to detail its physicochemical properties, propose a robust synthetic protocol, and explore its prospective utility for researchers and drug development professionals. We will delve into the causality behind experimental design, ensuring a framework of scientific integrity and practical insight.

Core Molecular Characteristics

This compound is a bifunctional organic molecule belonging to the carboxamide class. Its structure is characterized by an acetoacetamide core N-substituted with a 4-fluorobenzyl group. This combination imparts a unique reactivity profile, making it an attractive intermediate for chemical synthesis. The molecule is commercially available from several suppliers, typically for research and development purposes, and is noted as a solid requiring cold storage for long-term stability.[1][2]

Physicochemical and Structural Data

Quantitative experimental data for this compound is not extensively published. The table below consolidates information from chemical suppliers with theoretically derived values.[1][3][4]

| Property | Value | Source |

| CAS Number | 116475-94-6 | [1][3] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [3][4] |

| Molecular Weight | 209.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | ≥95% | [1] |

| Recommended Storage | -20°C | [1] |

| InChI Key | KXWOJMGFAXNTEB-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Profile

In the absence of publicly available experimental spectra, an understanding of the expected spectroscopic signature is crucial for reaction monitoring and quality control. The following predictions are based on established principles of NMR and IR spectroscopy.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the five unique proton environments:

-

~ δ 2.2 ppm (singlet, 3H): The terminal methyl protons (CH₃) of the acetyl group. The singlet multiplicity is due to the absence of adjacent protons.

-

~ δ 3.5 ppm (singlet, 2H): The methylene protons (CH₂) between the two carbonyl groups. These protons are acidic and may exhibit broadening or exchange with D₂O.

-

~ δ 4.4 ppm (doublet, 2H): The benzylic methylene protons (CH₂-Ar). They are coupled to the adjacent amide proton, resulting in a doublet.

-

~ δ 7.0-7.3 ppm (multiplet, 4H): The four protons of the para-substituted aromatic ring. The fluorine substitution will result in a characteristic AA'BB' system, often appearing as two overlapping triplets or doublets of doublets.

-

~ δ 8.0 ppm (broad triplet, 1H): The amide proton (NH). The signal is typically broad due to quadrupolar relaxation and coupling to the adjacent methylene group.

-

-

¹³C NMR Spectroscopy: The carbon spectrum should display nine distinct signals:

-

~ δ 30 ppm: The methyl carbon (CH₃).

-

~ δ 44 ppm: The benzylic methylene carbon (CH₂-Ar).

-

~ δ 50 ppm: The α-carbonyl methylene carbon (CH₂-C=O).

-

~ δ 115 ppm (doublet, ²JCF ≈ 21 Hz): The aromatic carbons ortho to the fluorine atom.

-

~ δ 129 ppm (doublet, ³JCF ≈ 8 Hz): The aromatic carbons meta to the fluorine atom.

-

~ δ 134 ppm (singlet): The aromatic carbon ipso to the benzyl group.

-

~ δ 162 ppm (doublet, ¹JCF ≈ 245 Hz): The aromatic carbon bonded to fluorine.

-

~ δ 166 ppm: The amide carbonyl carbon (C=O, amide).

-

~ δ 205 ppm: The ketone carbonyl carbon (C=O, ketone).

-

-

FT-IR Spectroscopy: The infrared spectrum is a key tool for confirming the presence of the principal functional groups:

-

~ 3300 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amide.

-

~ 3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

-

~ 2950-2850 cm⁻¹ (weak): Aliphatic C-H stretching.

-

~ 1720 cm⁻¹ (strong): C=O stretching of the ketone.

-

~ 1650 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).

-

~ 1550 cm⁻¹ (strong): N-H bending of the amide (Amide II band).

-

~ 1510 cm⁻¹ (strong): Aromatic C=C stretching.

-

~ 1220 cm⁻¹ (strong): C-F stretching vibration.

-

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently approached via the acylation of 4-fluorobenzylamine with an acetoacetylating agent. Diketene is an ideal reagent for this transformation due to its high reactivity and the atom-economical nature of the reaction, which produces no byproducts.

Retrosynthetic Analysis

The logical disconnection of the target molecule is across the amide bond, identifying the primary amine (4-fluorobenzylamine) and the β-keto acid derivative as the key synthons.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

This protocol describes a laboratory-scale synthesis. The key challenge is managing the exothermic reaction between the amine and the highly reactive diketene. Performing the addition at a reduced temperature is critical to prevent side reactions and ensure high purity of the crude product.

Sources

An In-depth Technical Guide to the Spectral Analysis of N-(4-Fluorobenzyl)-3-oxobutanamide

Introduction

N-(4-Fluorobenzyl)-3-oxobutanamide is a compound of interest within contemporary drug discovery and development programs. As with any novel chemical entity, the unambiguous confirmation of its molecular structure is a critical prerequisite for further investigation. This technical guide provides a comprehensive overview of the analytical methodologies employed for the structural elucidation of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying scientific rationale for the experimental design and data interpretation.

The structural integrity of a molecule is the foundation upon which its biological activity and safety profile are built. Therefore, the application of orthogonal analytical techniques is paramount. Each method detailed herein provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the assigned structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Core Principles of NMR

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to radiofrequency radiation. The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity allows us to distinguish between different atoms within a molecule. Furthermore, the interaction between the spins of neighboring nuclei, known as spin-spin coupling, provides information about the connectivity of atoms.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is fundamental to accurate structural interpretation. The following protocol outlines a standard procedure for the analysis of this compound.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are typically sufficient, though optimization may be required based on sample concentration. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm assignments.

Caption: General workflow for the spectroscopic characterization of this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides a roadmap for structural verification. The following table summarizes the expected chemical shifts, multiplicities, and assignments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Triplet | 1H | -NH- |

| ~7.2-7.3 | Multiplet | 2H | Aromatic C-H (ortho to F) |

| ~7.0-7.1 | Multiplet | 2H | Aromatic C-H (meta to F) |

| ~4.4 | Doublet | 2H | Benzyl -CH₂-N- |

| ~3.5 | Singlet | 2H | -CO-CH₂-CO- |

| ~2.2 | Singlet | 3H | Acetyl -CH₃ |

Interpretation:

-

The downfield triplet around 8.3 ppm is characteristic of an amide proton, with the triplet multiplicity arising from coupling to the adjacent benzylic methylene protons.

-

The aromatic region will display two multiplets corresponding to the protons on the fluorobenzyl ring. The protons ortho to the fluorine atom are expected to be slightly downfield from those meta to the fluorine.

-

The doublet around 4.4 ppm is assigned to the benzylic methylene protons, coupled to the amide proton.

-

The singlet at approximately 3.5 ppm is indicative of the methylene protons situated between the two carbonyl groups of the oxobutanamide moiety.

-

The upfield singlet at around 2.2 ppm corresponds to the terminal methyl group of the acetyl function.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | Ketone C=O |

| ~166 | Amide C=O |

| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |

| ~134 (d, ⁴JCF ≈ 3 Hz) | Aromatic C (ipso to CH₂) |

| ~129 (d, ³JCF ≈ 8 Hz) | Aromatic C-H (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic C-H (meta to F) |

| ~50 | -CO-CH₂-CO- |

| ~43 | Benzyl -CH₂-N- |

| ~30 | Acetyl -CH₃ |

Interpretation:

-

The two carbonyl carbons are expected at the downfield end of the spectrum, with the ketone carbonyl appearing at a higher chemical shift (~205 ppm) than the amide carbonyl (~166 ppm).

-

The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz.

-

The other aromatic carbons will show smaller couplings to the fluorine atom, which are diagnostic for their positions relative to the C-F bond.

-

The aliphatic carbons of the benzyl methylene, the central methylene of the butanamide chain, and the terminal methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Core Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These vibrations can be either stretching (a change in bond length) or bending (a change in bond angle). The frequency of a particular vibration is determined by the masses of the atoms involved and the strength of the bond connecting them.

Experimental Protocol for IR Analysis

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Experimental workflow for FTIR analysis.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H (Amide) | Stretch |

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~3000-2850 | C-H (Aliphatic) | Stretch |

| ~1715 | C=O (Ketone) | Stretch |

| ~1670 | C=O (Amide I) | Stretch |

| ~1600, ~1500 | C=C (Aromatic) | Stretch |

| ~1540 | N-H (Amide II) | Bend |

| ~1220 | C-F (Aryl fluoride) | Stretch |

Interpretation:

-

The N-H stretching vibration of the secondary amide is expected around 3300 cm⁻¹.

-

The spectrum will be dominated by two strong carbonyl stretching bands: one for the ketone (~1715 cm⁻¹) and another for the amide (Amide I band, ~1670 cm⁻¹).

-

The Amide II band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1540 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear in the 1600-1500 cm⁻¹ region.

-

The C-F stretching vibration of the fluorobenzyl group is a key diagnostic peak, expected around 1220 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer structural insights through the analysis of its fragmentation patterns.

Core Principles of MS

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization techniques for compounds like this compound are Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern. ESI is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, allowing for the direct determination of the molecular weight.

Experimental Protocol for MS Analysis

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (EI or ESI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

-

Sample Introduction: Introduce the sample into the ion source of the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph. For EI, the sample is often introduced via a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Caption: Experimental workflow for Mass Spectrometry analysis.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₁H₁₂FNO₂) is 209.22 g/mol .

Expected Observations:

-

ESI-MS: A prominent peak at m/z 210.23 corresponding to the protonated molecule [M+H]⁺.

-

EI-MS: A molecular ion peak [M]⁺ at m/z 209. A key fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to the formation of the stable fluorobenzyl cation at m/z 109. Another significant fragment would be the acylium ion resulting from cleavage of the amide bond, [CH₃COCH₂CO]⁺, at m/z 85. The McLafferty rearrangement could also lead to a fragment at m/z 59.

| m/z | Possible Fragment Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 85 | [CH₃COCH₂CO]⁺ (Acylium ion) |

| 59 | [CH₃CONH₂]⁺ (Resulting from McLafferty rearrangement) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted spectral data presented in this guide serves as a robust framework for the interpretation of experimental results. The congruence of data from these orthogonal techniques—the detailed connectivity from NMR, the functional group information from IR, and the molecular weight and fragmentation pattern from MS—is essential for the unambiguous structural assignment of this and other novel chemical entities. This rigorous analytical approach ensures the scientific integrity of subsequent research and development activities.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ACD/Labs. (2024). NMR Predictor Suite. Advanced Chemistry Development, Inc. [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Department of Commerce. [Link]

An In-depth Technical Guide to the Solubility Profile of N-(4-Fluorobenzyl)-3-oxobutanamide

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for determining the aqueous and organic solubility profile of the novel chemical entity, N-(4-Fluorobenzyl)-3-oxobutanamide. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of potential therapeutic agents.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a foundational physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. It is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and therapeutic efficacy.[1] A comprehensive understanding of a compound's solubility behavior in various media is therefore not merely a data point, but a critical tool for formulation development, toxicity assessment, and predicting in vivo performance. This guide outlines a robust, multi-faceted approach to characterizing the solubility of this compound, a compound of interest in contemporary research programs.

Physicochemical Properties of this compound: An Overview

A preliminary in silico analysis of this compound provides insights into its likely solubility characteristics. These predicted properties guide the selection of appropriate experimental conditions.

| Property | Predicted Value/Characteristic | Implication for Solubility |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | Moderate molecular weight, generally favorable for solubility. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a degree of lipophilicity, suggesting that while aqueous solubility may be limited, it is likely soluble in various organic solvents. The partition coefficient is a crucial measure of a compound's differential solubility in hydrophobic and hydrophilic solvents.[2] |

| pKa (Acid Dissociation Constant) | Amide N-H: ~17-18 (very weakly acidic) α-carbon protons: ~10-11 (weakly acidic) | The presence of a weakly acidic proton on the α-carbon suggests that solubility may exhibit some pH dependence, particularly in the basic range. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Capable of donating a hydrogen bond, which can aid in solvation by protic solvents. |

| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, one fluorine) | Multiple sites for hydrogen bonding with protic solvents like water, potentially enhancing aqueous solubility. |

Note: These values are estimations based on the chemical structure and may vary from experimentally determined values.

Strategic Approach to Solubility Profiling

A thorough solubility assessment involves two distinct but complementary methodologies: kinetic and thermodynamic solubility.[3][4] This dual approach provides a comprehensive picture of the compound's behavior, from early-stage screening to late-stage formulation development.

Logical Workflow for Solubility Assessment

Caption: A streamlined workflow for solubility testing in drug discovery.

Part 1: Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer.[4][5] This method is invaluable in early drug discovery for high-throughput screening of compound libraries due to its speed and low sample consumption.[6]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

This protocol utilizes laser nephelometry to detect the formation of precipitate as the compound is introduced into the aqueous medium.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using a liquid handler, rapidly add an aliquot of each DMSO concentration to a corresponding well of a clear-bottom 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[6]

-

Measurement: Measure the turbidity of each well using a laser nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Causality Behind Experimental Choices:

-

DMSO as the Organic Solvent: DMSO is a strong aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for creating concentrated stock solutions.

-

Nephelometry for Detection: This method is highly sensitive to the formation of fine precipitates that may not be visible to the naked eye, providing a more accurate determination of the solubility limit.

-

Short Incubation Time: The 2-hour incubation is characteristic of a kinetic assay, as it does not allow sufficient time for the system to reach thermodynamic equilibrium.[6]

Part 2: Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form.[7] This is the "true" solubility of the compound and is the gold standard for formulation and development activities.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[5]

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different aqueous buffer (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This extended incubation time is crucial for ensuring that equilibrium is reached.[3][6]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Standard Curve: Prepare a standard curve of this compound in a suitable solvent (e.g., acetonitrile/water) to accurately quantify the concentration in the test samples.

Self-Validating System and Trustworthiness:

-

Visual Confirmation: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.

-

Time to Equilibrium: To ensure true equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is established.

-

HPLC-UV Analysis: This analytical technique provides high specificity and sensitivity, ensuring that only the compound of interest is being quantified and not any potential impurities or degradation products.[7]

Experimental Workflow: Shake-Flask Method

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The results from the solubility studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Predicted and Experimental Solubility of this compound

| Solubility Type | Medium | Temperature (°C) | Predicted Solubility | Experimental Solubility (µg/mL) |

| Kinetic | PBS (pH 7.4) | 25 | > 100 µM | To be determined |

| Thermodynamic | pH 1.2 Buffer (SGF) | 25 | To be determined | To be determined |

| Thermodynamic | pH 4.5 Acetate Buffer | 25 | To be determined | To be determined |

| Thermodynamic | pH 6.8 Phosphate Buffer (SIF) | 25 | To be determined | To be determined |

| Thermodynamic | pH 7.4 Phosphate Buffer | 25 | To be determined | To be determined |

| Thermodynamic | Water | 25 | To be determined | To be determined |

| Thermodynamic | Ethanol | 25 | Likely soluble | To be determined |

| Thermodynamic | Propylene Glycol | 25 | Likely soluble | To be determined |

SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid

Conclusion: A Pathway to Informed Drug Development

A thorough understanding of the solubility profile of this compound is paramount for its successful development as a potential therapeutic agent. The dual-pronged approach of kinetic and thermodynamic solubility assessment provides a comprehensive dataset that informs critical decisions throughout the drug discovery and development pipeline. By employing robust, well-validated methodologies, researchers can mitigate risks associated with poor solubility, optimize formulation strategies, and ultimately enhance the probability of clinical success.

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61053, N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Hossain, M. A., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 7-14.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222464, N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347074, N-benzyl-4-nitrobenzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119026173, Amb-fubinaca. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

-

ResearchGate. (2024, August 20). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (2021, April 22). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. asianpubs.org [asianpubs.org]

- 6. enamine.net [enamine.net]

- 7. evotec.com [evotec.com]

"N-(4-Fluorobenzyl)-3-oxobutanamide" material safety data sheet

An In-Depth Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, designed to equip researchers and professionals in drug development with essential information for its safe handling and application. The content herein is synthesized from available chemical data and safety information for structurally related compounds, offering a robust framework for laboratory use.

Chemical Identity and Physical Properties

This compound is a chemical compound with the CAS Number 116475-94-6.[1] It is important for researchers to use this specific identifier when sourcing materials and consulting regulatory information. While another CAS number, 203468-38-0, has been associated with this compound, 116475-94-6 is the more consistently referenced identifier in supplier databases.

The fundamental properties of this compound are summarized below, providing a baseline for its behavior in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C11H12FNO2 | [1] |

| Molecular Weight | 209.22 g/mol | [1][2] |

| CAS Number | 116475-94-6 | [1] |

| Physical Form | Solid | [2][3] |

| Purity | Typically ≥95% | [2][3] |

| Storage Temperature | -20°C | [2] |

The structure of this compound, characterized by a fluorobenzyl group attached to a 3-oxobutanamide moiety, is a key determinant of its chemical reactivity and biological activity. This structural information is critical for understanding its potential applications in medicinal chemistry and for predicting its toxicological profile.

Caption: Chemical structure of this compound.

Hazard Identification and Precautionary Measures

Anticipated Hazards:

-

Oral Toxicity: May be harmful if swallowed.[4]

-

Dermal Toxicity: May be harmful in contact with skin.

-

Skin Irritation: May cause skin irritation. Prolonged contact could potentially lead to dermatitis.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[5]

Precautionary Statements:

Based on these potential hazards, the following precautionary measures are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[6]

-

Avoid the formation of dust when handling the solid material.[4][7]

-

After handling, wash hands and any exposed skin thoroughly.[5][6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is -20°C to maintain long-term stability.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Caption: Recommended workflow for the safe handling of this compound.

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

First-Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[5] If symptoms persist, seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice/attention.[5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or foam.

-

Hazardous Combustion Products: In the event of a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe storage and to avoid hazardous reactions.

-

Reactivity: No specific reactivity data is available. However, amides can be hydrolyzed under acidic or basic conditions.

-

Chemical Stability: The compound is expected to be stable under normal laboratory conditions and recommended storage.[4][5]

-

Conditions to Avoid: Avoid generating dust, and exposure to excess heat and incompatible materials.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5]

-

Hazardous Decomposition Products: As mentioned, combustion may produce toxic gases.[6]

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not publicly available. The information provided is based on general principles of related chemical structures.

Toxicological Information:

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[5] The health effects are presumed to be irritation to the skin, eyes, and respiratory tract, with potential for harm if swallowed.[5] The long-term toxicological properties, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been determined.

Ecological Information:

The environmental impact of this compound has not been assessed. It is crucial to prevent its release into the environment. Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter sewer systems or waterways.

Disposal Considerations

Waste disposal must be conducted in compliance with all applicable federal, state, and local regulations.

-

Product: Dispose of this material as hazardous waste. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

-

Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself.

References

-

This compound | 116475-94-6 | C11H12FNO2 | Appchem. (URL: [Link])

- SAFETY DATA SHEET - 4-Fluorobenzyl bromide. (URL: Not available)

- SAFETY DATA SHEET - 3-Nitrobenzamide. (URL: Not available)

- Safety Data Sheet - SynZeal. (URL: Not available)

- MATERIAL SAFETY D

- Safety Data Sheet - Carl ROTH. (URL: Not available)

- WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4- (2-methylpropyloxy)phenylmethyl)

- US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)

Sources

An In-depth Technical Guide to Predicting the Mechanism of Action of N-(4-Fluorobenzyl)-3-oxobutanamide

Abstract

N-(4-Fluorobenzyl)-3-oxobutanamide is a synthetic small molecule with a structure suggestive of potential biological activity, yet its mechanism of action (MoA) remains unelucidated. This technical guide provides a comprehensive, multi-pronged strategy for researchers and drug development professionals to systematically investigate and predict the MoA of this compound. We eschew a rigid, templated approach in favor of a logical, causality-driven workflow that begins with broad, unbiased screening and progressively narrows to specific target identification and validation. This document outlines a self-validating system of inquiry, integrating in silico predictive modeling, high-content phenotypic screening, direct target engagement assays, and proteome-wide profiling techniques. Each proposed experimental protocol is detailed with the underlying scientific rationale, ensuring technical accuracy and empowering researchers to adapt and troubleshoot methodologies. By synthesizing established techniques in a cohesive investigative framework, this guide serves as a robust roadmap for characterizing novel bioactive compounds.

Introduction: The Challenge of a Novel Scaffold

This compound belongs to a chemical space defined by its N-benzylamide and acetoacetamide moieties. While the parent compound itself is not well-characterized in scientific literature, its structural components are present in molecules with a wide array of pharmacological activities. For instance, various N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors[1], selective butyrylcholinesterase inhibitors[2][3], and dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ)[4]. Similarly, acetamide and acetoacetamide derivatives have been explored for anti-inflammatory, antioxidant[5][6], and kinase inhibitory activities[7][8].

This structural promiscuity presents both an opportunity and a challenge. The compound could act on a novel target or share a mechanism with one of these established classes. Therefore, a successful MoA elucidation strategy cannot be biased towards a single hypothesis. Instead, it must employ a funnel-like approach, starting with broad phenotypic observations and systematically narrowing the focus to a specific molecular interaction. This guide details such a strategy, emphasizing the integration of orthogonal assays to build a high-confidence model of the compound's MoA.

Phase 1: Hypothesis Generation through Computational and Phenotypic Profiling

The initial phase of MoA prediction focuses on generating actionable hypotheses from high-level, unbiased data. We combine computational predictions with broad-based cellular screening to identify the compound's potential biological space.

In Silico Target Prediction

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points.[9][10] These approaches leverage the compound's structure to predict potential protein targets based on similarity to known ligands and docking simulations against libraries of protein structures.[11][12]

Workflow for In Silico Analysis

Caption: Workflow for computational target prediction.

Protocol for In Silico Target Prediction:

-

Structure Preparation: Obtain the 2D structure of this compound and convert it to a 3D conformer using a standard computational chemistry package.

-

Similarity Searching: Perform substructure and similarity searches against databases like ChEMBL and PubChem to identify known drugs or probes with related scaffolds. This can provide initial clues about potential target families (e.g., kinases, GPCRs).

-

Reverse Docking: Screen the 3D structure against a library of druggable protein binding sites (e.g., the PDBbind database). This identifies proteins to which the compound could theoretically bind with favorable energy.[12]

-

Machine Learning: Employ pre-trained machine learning models that use topological and physicochemical descriptors to predict drug-target interactions.[11]

-

Target Prioritization: Consolidate the outputs from all methods. Prioritize targets that are identified by multiple approaches and are expressed in the cell lines intended for experimental validation.

Phenotypic Drug Discovery (PDD)

Phenotypic screening is a powerful, unbiased approach that identifies compounds based on their effect on cellular characteristics, without a priori knowledge of the target.[13][14] This "classical pharmacology" approach has led to the discovery of a disproportionate number of first-in-class drugs.[15] We will utilize high-content imaging to capture a detailed "fingerprint" of the compound's effect on cell morphology.

High-Content Imaging Workflow

Caption: Workflow for high-content phenotypic screening.

Protocol for High-Content Phenotypic Screening:

-

Cell Line Selection: Choose a well-characterized human cell line (e.g., U-2 OS osteosarcoma cells) known for its suitability in high-content imaging.

-

Assay Preparation: Seed cells in 384-well, optically clear bottom plates.

-

Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 10 nM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include a DMSO vehicle control and a panel of reference compounds with known mechanisms (e.g., paclitaxel, staurosporine, rapamycin).

-

Staining: Fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments. A typical combination includes Hoechst 33342 (nucleus), phalloidin-Alexa Fluor 488 (actin cytoskeleton), and MitoTracker Red CMXRos (mitochondria).

-

Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

-

Image Analysis: Employ image analysis software to segment cells and extract a wide range of quantitative features (>100) describing cell morphology, intensity, and texture.[16]

-

Data Analysis: Generate a multi-parameter "phenotypic profile" for the compound at each concentration. Use statistical methods (e.g., principal component analysis, hierarchical clustering) to compare this profile to the reference compounds. A similar profile suggests a similar MoA.

| Hypothetical Phenotypic Profile | This compound (10 µM) | Paclitaxel (10 nM) | Staurosporine (1 µM) | DMSO Control |

| Cell Count | -25% | -30% | -85% | 0% |

| Nuclear Area (µm²) | +40% | +50% | -15% | 0% |

| Actin Intensity | -10% | +5% | -60% | 0% |

| Mitochondrial Fragmentation | +5% | +10% | +75% | 0% |

| Table 1: Example quantitative data from a high-content screen. The profile of the test compound shows some similarity to the microtubule stabilizer Paclitaxel (increased nuclear area) but is distinct from the apoptosis inducer Staurosporine. |

Phase 2: Direct Target Identification and Engagement

The hypotheses generated in Phase 1 must be validated through direct biochemical and biophysical methods. The goal of this phase is to move from a cellular phenotype to a specific molecular target and to confirm that the compound physically interacts with this target in a cellular context.

Affinity-Based Proteomics for Target Discovery

Based on the structural alerts from the in silico analysis (e.g., similarity to kinase inhibitors), a logical next step is to screen for interactions against a broad family of proteins. Kinase profiling is a prime example.

Kinobeads Competition Binding Assay

Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors that can enrich a large portion of the cellular kinome from a lysate.[17][18] A competition-based assay can identify which kinases our compound interacts with.[19][20]

Protocol for Kinobeads Assay:

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., K-562, HeLa) in sufficient quantity (e.g., 1-5 mg of protein per condition) and prepare a native lysate under non-denaturing conditions.

-

Compound Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound or a DMSO control for 1 hour at 4°C.

-

Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate for another hour to capture kinases not bound by the test compound.

-

Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

-

Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using label-free quantitative mass spectrometry.

-

Data Analysis: Identify and quantify the kinase proteins in each sample. A kinase that is a direct target of the compound will show a dose-dependent decrease in its abundance in the pulldown, as the compound prevents it from binding to the beads.

| Kinase Target | IC₅₀ (µM) from Kinobeads |

| Aurora Kinase B | 1.2 |

| CDK2 | 8.5 |

| MAPK14 (p38α) | > 50 |

| SRC | > 50 |

| Table 2: Hypothetical results from a Kinobeads assay, identifying Aurora Kinase B as a potent potential target. |

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a physiological context (intact cells or cell lysate).[21][22] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[23]

CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay.

Protocol for CETSA:

-

Target Nomination: Based on the Kinobeads data, select the top candidate (e.g., Aurora Kinase B) for CETSA validation.

-

Cell Treatment: Treat intact cells with a saturating concentration of this compound or DMSO vehicle for 1-2 hours.

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.[23]

-

Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or an ELISA with a specific antibody against the target (e.g., anti-AURKB).

-

Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control against temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A positive shift in Tm in the compound-treated sample confirms target engagement.[24]

Phase 3: Mechanism Validation and Pathway Analysis

Confirming direct target binding is a critical milestone, but understanding the functional consequences of this interaction is the ultimate goal of MoA studies.

Biochemical and Cellular Functional Assays

Once a primary target is validated, its functional modulation must be assessed. If, for example, Aurora Kinase B is confirmed as the target, the next logical step is to determine if the compound inhibits its kinase activity.

Protocol for In Vitro Kinase Assay:

-

Assay Setup: Use a recombinant human Aurora Kinase B enzyme in a biochemical assay format (e.g., ADP-Glo™, Z'-LYTE™).

-

Compound Titration: Perform a dose-response curve with this compound.

-

Measurement: Measure kinase activity according to the assay manufacturer's instructions.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the compound's potency.

Protocol for Cellular Phosphorylation Assay:

-

Cell Treatment: Treat cells with the compound for a short period (e.g., 1-2 hours).

-

Lysate Preparation: Prepare whole-cell lysates.

-

Western Blotting: Perform Western blotting to detect the phosphorylation of a known downstream substrate of the target kinase (e.g., Phospho-Histone H3 (Ser10) for Aurora Kinase B).

-

Analysis: A dose-dependent decrease in the phosphorylation of the substrate provides evidence that the compound inhibits the kinase's activity within the cell.

Downstream Pathway Analysis

A validated drug-target interaction should cascade into predictable changes in cellular signaling and gene expression. Transcriptomics (RNA-Seq) or proteomics can provide a global view of these downstream effects.

Hypothetical Signaling Pathway Modulation: If this compound inhibits Aurora Kinase B, we would predict effects on the mitotic spindle checkpoint and cytokinesis.

Caption: Predicted pathway effects of Aurora Kinase B inhibition.

These predicted phenotypic outcomes (e.g., polyploidy, G2/M arrest) can be directly measured using flow cytometry and high-content imaging, providing a powerful validation loop that connects the molecular target back to the initial phenotypic screen.

Conclusion

The elucidation of a novel compound's mechanism of action is a complex, iterative process that requires the strategic integration of diverse experimental techniques. This guide has outlined a logical and robust workflow for characterizing this compound. By beginning with broad, unbiased methods like in silico profiling and phenotypic screening, we can generate data-driven hypotheses. These hypotheses are then rigorously tested using direct target engagement assays like Kinobeads profiling and CETSA. Finally, the functional consequences of target engagement are validated through biochemical and cell-based assays that link the molecular interaction back to the cellular phenotype. This self-validating, multi-pillar approach provides the highest degree of confidence in the final MoA prediction and establishes a solid foundation for further preclinical development.

References

-

Califano, A. et al. (2015). New Algorithm Accurately Predicts Drug Mechanism of Action. Columbia Systems Biology. Available at: [Link]

-

Bantscheff, M. et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. Available at: [Link]

-

Duncan, J.S. et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

-

Klaeger, S. et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Available at: [Link]

-

Klaeger, S. et al. (2020). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Journal of Proteome Research. Available at: [Link]

-

Klaeger, S. et al. (2020). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. Journal of Proteome Research. Available at: [Link]

-

Chen, Y. et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

-

Al-Harbi, S. et al. (2020). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics. Available at: [Link]

-

Technology Networks. (2023). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

-

Wirtz, D. et al. (2018). Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development. PMC - NIH. Available at: [Link]

-

Technology Networks. (2018). Solutions for High-Throughput and Phenotypic Screening. Technology Networks. Available at: [Link]

-

Ezzat, A. et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]

-

Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

-

De Martino, G. et al. (2011). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Pharmaceutical Chemistry Journal. Available at: [Link]

-

Kwoh, C.K. et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

-

Robers, M.B. et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

-

Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Available at: [Link]

-

Drug Target Review. (2019). Phenotypic profiling in drug discovery. Drug Target Review. Available at: [Link]

-

Wium, E. et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Phenotypic screening. Wikipedia. Available at: [Link]

-

In Vivo Biosystems. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. In Vivo Biosystems. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

ResearchGate. (2011). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]

-

CETSA. (n.d.). CETSA. CETSA. Available at: [Link]

-

Wang, Y. et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gecen, Z. et al. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. Journal of Receptors and Signal Transduction. Available at: [Link]

-

Kumar, A. et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances. Available at: [Link]

-

Du, C. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Du, C. et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]

-

Grokipedia. (n.d.). Acetoacetamide. Grokipedia. Available at: [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Bio-Rad. Available at: [Link]

- Google Patents. (2008). WO2008144326A2 - Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms. Google Patents.

-

Tran, P. et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2021). (PDF) 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

- Google Patents. (2021). US10981871B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. Google Patents.

-

Gsrs. (n.d.). N-(4-ETHOXYPHENYL)-3-OXOBUTANAMIDE. Gsrs. Available at: [Link]

Sources

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. grokipedia.com [grokipedia.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanism Matters: Benefits of mechanistic computational models for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]

- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 14. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 15. invivobiosystems.com [invivobiosystems.com]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]

- 21. news-medical.net [news-medical.net]

- 22. CETSA [cetsa.org]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to N-(4-Fluorobenzyl)-3-oxobutanamide: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-3-oxobutanamide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a fluorine atom onto the benzyl ring, as in N-(4-Fluorobenzyl)-3-oxobutanamide, offers a strategic modification to enhance metabolic stability and modulate electronic properties, thereby influencing pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives. We will delve into synthetic strategies, physicochemical properties, and potential therapeutic applications, with a focus on anticancer and antibacterial activities. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical core.

Introduction: The this compound Core

This compound (CAS No. 116475-94-6) is a β-keto amide that has garnered interest within the drug discovery community.[1] Its structure combines a reactive 3-oxobutanamide moiety with a 4-fluorobenzyl group. The 3-oxobutanamide portion is known to participate in various biological interactions and can serve as a versatile synthetic handle for further molecular elaboration. The strategic placement of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.[2] While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of N-aryl and N-benzyl-3-oxobutanamides has shown promise as antibacterial and anticancer agents.[3] This guide will, therefore, explore the known attributes of this compound and the potential of its analogs and derivatives based on established structure-activity relationships (SAR) within this chemical class.

Physicochemical Properties of the Core Structure:

| Property | Value |

| CAS Number | 116475-94-6 |

| Molecular Formula | C₁₁H₁₂FNO₂ |

| Molecular Weight | 209.22 g/mol |

| Appearance | Solid (predicted) |

| SMILES | FC1=CC=C(C=C1)CNC(=O)CC(=O)C |

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically proceeds through the condensation of a primary amine with a β-keto ester, such as ethyl acetoacetate, or with diketene.

General Synthesis Workflow

The most common and direct route involves the reaction of 4-fluorobenzylamine with ethyl acetoacetate. This reaction can be performed with or without a solvent and is often heated to drive the reaction to completion by removing the ethanol byproduct.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of N-benzyl-3-oxobutanamides and can be readily adapted for this compound.

Materials:

-

4-Fluorobenzylamine

-

Ethyl acetoacetate

-

Toluene (or other suitable high-boiling solvent, optional)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a clean, dry round-bottom flask, add 4-fluorobenzylamine (1.0 equivalent).

-

Add ethyl acetoacetate (1.0-1.2 equivalents).

-

If using a solvent, add toluene to the mixture.

-

Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction can be monitored by observing the distillation of ethanol.

-

After the reaction is complete (as determined by thin-layer chromatography), cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Rationale for Experimental Choices:

-

Heating: The condensation reaction is an equilibrium process. Heating the reaction mixture serves to increase the reaction rate and to drive the equilibrium towards the product side by removing the ethanol byproduct through distillation.

-

Solvent: While the reaction can be run neat, a high-boiling inert solvent like toluene can help to control the reaction temperature and facilitate a more homogenous reaction mixture.

-

Purification: Recrystallization is a cost-effective method for purifying solid products. Column chromatography provides a more rigorous purification for removing closely related impurities.

Structural Analogs and Derivatives: A Medicinal Chemistry Perspective

The this compound scaffold offers multiple points for structural modification to explore structure-activity relationships (SAR). The primary areas for modification are the benzyl ring, the amide linker, and the 3-oxobutanamide moiety.

Modifications of the Benzyl Ring

The electronic and steric properties of the benzyl ring can be systematically altered to probe interactions with biological targets.

-

Positional Isomers of Fluorine: Moving the fluorine atom to the ortho- or meta-positions can influence the conformation of the molecule and its binding interactions.

-

Other Halogen Substituents: Replacing fluorine with chlorine, bromine, or iodine allows for a systematic study of the effect of halogen size and lipophilicity.

-

Electron-Donating and Withdrawing Groups: Introduction of groups such as methoxy (-OCH₃), methyl (-CH₃), nitro (-NO₂), or cyano (-CN) at various positions on the ring can modulate the electronic properties of the aromatic system.

Modifications of the 3-Oxobutanamide Moiety

The β-keto group is a key feature for both chemical reactivity and biological activity.

-

Alkylation at the C2 Position: The methylene group between the two carbonyls is acidic and can be readily alkylated to introduce further diversity.

-

Modification of the Terminal Methyl Group: Replacing the terminal methyl group with larger alkyl or aryl groups can explore additional binding pockets.

-

Cyclization Reactions: The 1,3-dicarbonyl system is a versatile precursor for the synthesis of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which can lead to novel chemical entities with distinct biological profiles.

Caption: Key modification sites on the this compound scaffold.

Potential Therapeutic Applications and Biological Evaluation